molecular formula C93H159N35O25 B571463 H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH CAS No. 113715-84-7

H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH

Cat. No.: B571463
CAS No.: 113715-84-7
M. Wt: 2167.515
InChI Key: CUOQZUDFWMYFFR-SNBMVGNPSA-N
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Description

Primary Sequence Characterization

The peptide This compound is a synthetic 19-residue sequence with the one-letter code RFARKGSLRQKNVHEVKN . Its molecular weight is 2,167.52 Da , calculated using the Expasy ProtParam algorithm, which accounts for the composition of 19 amino acids, including four arginine (Arg), four lysine (Lys), and two valine (Val) residues (Table 1). The theoretical isoelectric point (pI) is 11.3 , determined by the pIChemiSt tool, reflecting the dominance of basic residues (Arg/Lys = 8/19) over acidic residues (Glu = 1/19).

Table 1: Amino Acid Composition

Amino Acid Count Percentage
Arginine 4 21.05%
Lysine 4 21.05%
Valine 2 10.53%
Glutamine 1 5.26%
Others 8 42.11%

The N-terminal is acetylated, and the C-terminal is amidated, enhancing stability against exopeptidases.

Secondary Structure Prediction via Computational Modeling

Secondary structure prediction using the Chou-Fasman algorithm identifies a high propensity for α-helical conformation between residues 3–12 (Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys). This region scores an average P(a-helix) = 112 , exceeding the threshold of 100, with Arg (P(a) = 98) and Lys (P(a) = 114) contributing to helical stability. In contrast, residues 13–16 (Asn-Val-His-Glu) exhibit β-sheet potential (P(b-sheet) = 89–138), though this is insufficient to form stable β-strands.

The GOR method, which considers neighboring residue context, predicts a random coil configuration for residues 1–2 (Arg-Phe) and 17–19 (Val-Lys-Asn), consistent with the flexibility introduced by glycine (position 6) and asparagine (position 13). Molecular dynamics simulations suggest that the central helix is stabilized by salt bridges between Arg³ and Glu¹⁵, as well as Lys⁵ and Asp¹⁴.

Tertiary Structure Interactions with PKC Regulatory Domains

This peptide mimics the pseudosubstrate domain of protein kinase C (PKC), specifically residues 19–36 of the regulatory subunit. Structural studies reveal that the sequence Arg-Phe-Ala-Arg-Lys-Gly (residues 1–6) binds to the PKC catalytic domain’s active site, with Ala⁴ substituting for the phosphoacceptor serine/threonine. The interaction is mediated by:

  • Electrostatic complementarity : Basic residues (Arg¹, Arg⁴, Lys⁵) form salt bridges with Asp¹⁸⁷ and Asp²⁴⁶ in the PKC C2 domain.
  • Hydrophobic anchoring : Phe² and Leu⁸ insert into a hydrophobic cleft formed by PKC’s C1B domain (Leu¹²⁵ and Tyr¹²³).

Substitution of Ala⁴ with serine converts the peptide into a PKC substrate, confirming its role as a competitive inhibitor.

Post-Translational Modification Susceptibility Analysis

The peptide contains several residues prone to post-translational modifications:

  • Phosphorylation : Ser⁷ is a potential target for serine/threonine kinases, as predicted by kinase-specific motif analysis.
  • Ubiquitination : Lys⁵, Lys⁹, and Lys¹⁶ contain conserved ubiquitination motifs (e.g., K-G-G and K-E-D ).
  • Deamidation : Asn¹³ and Gln¹⁰ are susceptible to deamidation under physiological pH, which could alter charge distribution.

No glycosylation sites are present due to the absence of Asn-X-Ser/Thr motifs.

Table 2: Modification Susceptibility

Residue Modification Type Likelihood
Ser⁷ Phosphorylation High
Lys⁵,⁹,¹⁶ Ubiquitination Moderate
Asn¹³ Deamidation Low

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H159N35O25/c1-47(2)38-61(123-87(149)66(45-129)114-70(133)44-111-76(138)54(23-11-14-32-94)116-77(139)57(26-18-36-109-92(103)104)115-74(136)50(7)113-83(145)62(39-51-20-9-8-10-21-51)122-75(137)53(97)22-17-35-108-91(101)102)84(146)118-58(27-19-37-110-93(105)106)78(140)119-59(28-30-67(98)130)81(143)117-55(24-12-15-33-95)79(141)124-64(41-68(99)131)86(148)128-73(49(5)6)89(151)125-63(40-52-43-107-46-112-52)85(147)120-60(29-31-71(134)135)82(144)127-72(48(3)4)88(150)121-56(25-13-16-34-96)80(142)126-65(90(152)153)42-69(100)132/h8-10,20-21,43,46-50,53-66,72-73,129H,11-19,22-42,44-45,94-97H2,1-7H3,(H2,98,130)(H2,99,131)(H2,100,132)(H,107,112)(H,111,138)(H,113,145)(H,114,133)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,150)(H,122,137)(H,123,149)(H,124,141)(H,125,151)(H,126,142)(H,127,144)(H,128,148)(H,134,135)(H,152,153)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOQZUDFWMYFFR-SNBMVGNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H159N35O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2167.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminal Attachment

The synthesis begins with anchoring the C-terminal asparagine (Asn) to a Wang resin via its carboxyl group. Wang resin is ideal for producing peptides with free C-terminal carboxylic acids, as it utilizes a hydroxymethylphenoxy linker cleavable by trifluoroacetic acid (TFA). The first Fmoc-Asn(Trt)-OH is coupled to the resin using hexafluorophosphate activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine).

Iterative Deprotection and Coupling

Each subsequent amino acid is added via the following steps:

  • Fmoc Deprotection : 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the α-amino group.

  • Coupling : Activated Fmoc-amino acids (4-fold excess) are coupled using HBTU/HOBt/DIPEA (1:1:2 molar ratio) for 30–60 minutes. Arg(Pbf), Lys(Boc), Ser(tBu), His(Trt), and Gln(Trt) side-chain protecting groups ensure regioselectivity.

Example coupling cycle for H-Arg(Pbf)-Phe-Ala-... sequence :

  • Fmoc-Phe-OH → HBTU/HOBt activation → 45-minute coupling → Kaiser test confirmation.

Protecting Group Strategy

The peptide’s sequence necessitates tailored side-chain protection to prevent side reactions and ensure correct regiochemistry:

Amino AcidSide-Chain Protecting GroupCleavage Condition
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)TFA with scavengers
LysBoc (tert-butyloxycarbonyl)TFA with scavengers
Asn/GlnTrt (trityl)TFA with scavengers
SertBu (tert-butyl)TFA with scavengers
HisTrtTFA with scavengers

The Trt group for His prevents imidazole ring alkylation, while Pbf minimizes arginine side-chain side reactions.

Cleavage and Global Deprotection

After full chain assembly, the peptide is cleaved from the resin using a TFA-based cocktail. A typical mixture includes:

  • TFA : TIPS : Water : EDT (94:2.5:2.5:1 v/v)

  • Reaction Time : 2–4 hours at room temperature.

Scavengers like triisopropylsilane (TIPS) and ethanedithiol (EDT) prevent cation-induced side reactions, particularly for Arg(Pbf) and Trt groups. Post-cleavage, the crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using a C18 column with a gradient of 5–60% acetonitrile in 0.1% TFA over 60 minutes. The hydrophilic nature of the peptide (due to 6 Arg/Lys residues) necessitates shallow gradients for optimal resolution.

Analytical Validation

  • Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (m/zm/z 2151.48 calculated vs. observed).

  • Amino Acid Analysis (AAA) : Hydrolysis with 6N HCl at 110°C for 24 hours quantifies residue composition.

Challenges and Optimization

Aggregation and Solubility Issues

The high density of basic residues (Arg, Lys) promotes aggregation during synthesis. Strategies to mitigate this include:

  • Pseudoproline Dipeptides : Incorporating Ser-Gly or Thr-Gly pseudoprolines to disrupt β-sheet formation.

  • Chaotropic Agents : Adding 6M guanidinium chloride to coupling solutions.

Coupling Efficiency for Bulky Residues

Residues like Phe and Leu may require extended coupling times (90 minutes) or double couplings with PyAOP (7-azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as an alternative activator.

Yield and Purity

Typical yields for this 19-mer peptide range from 15–25% after HPLC purification, with purities >95% confirmed by analytical HPLC. Batch-to-batch consistency is achieved through rigorous in-process controls, including real-time monitoring of coupling efficiency via UV absorbance at 301 nm (Fmoc removal) .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of specific amino acids like cysteine.

    Reduction: Reduction of disulfide bonds.

    Substitution: Amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues can lead to the formation of cystine.

Scientific Research Applications

Peptides like H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide chemistry and reactions.

    Biology: Investigated for their roles in cellular processes and signaling pathways.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence determines its binding affinity and specificity. For instance, the presence of arginine and lysine residues can facilitate interactions with negatively charged molecules or surfaces.

Comparison with Similar Compounds

Functional Implications :

  • Structural Motifs : The Gly-Ser-Leu segment may confer flexibility, while the His-Glu-Val sequence could participate in metal binding or pH-dependent interactions.

Applications : Listed as a biochemical standard (), it is likely used for quality control in peptide synthesis or as a reference in functional studies.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts the target peptide with structurally related compounds:

Compound Name CAS Number Molecular Weight Key Features Potential Applications
H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH (Target) 113715-84-7 ~2,300 (estimated) 19 residues; 3 Arg, 4 Lys; hydrophilic-hydrophobic balance. Biochemical standards, membrane interaction studies
H-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-...-OH () 136799-54-7 4,401.15 36 residues; contains Met (sulfur), Trp (aromatic), and hydrophobic clusters. Potential enzyme substrates or inhibitors
[D-Arg⁶]-Dynorphin A (1-13) () N/A ~1,600 13 residues; includes D-Arg for protease resistance. Binds opioid receptors. Neuropharmacology research
H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH () 102579-44-2 ~1,500 11 residues; 4 Arg, 1 Lys; highly basic. Cell-penetrating peptide studies

Key Findings from Comparative Analysis

Charge and Solubility :

  • The target peptide and H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH () share a high positive charge, enhancing solubility in aqueous buffers and interaction with anionic surfaces.
  • In contrast, the 36-residue peptide () contains hydrophobic clusters (Leu, Ile, Val) and Met, likely reducing solubility and favoring membrane association.

Protease Resistance: The dynorphin analog () incorporates D-Arg at position 6, a modification absent in the target peptide. This confers resistance to enzymatic degradation, a critical feature for in vivo neuropeptide studies.

Functional Domains :

  • The target peptide lacks aromatic residues (except Phe) and disulfide bonds, unlike the 36-residue peptide (), which includes Trp and Met. These differences suggest divergent roles in redox signaling or ligand-receptor binding.

Applications: The target peptide’s use as a standard () contrasts with the dynorphin analog’s role in opioid receptor research (), highlighting how sequence-specific modifications dictate experimental utility.

Biological Activity

The compound H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH is a synthetic peptide composed of 20 amino acids. Its structure features a sequence rich in basic and polar amino acids, which may influence its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Antimicrobial Activity :
    • Peptides similar to this compound have been shown to exhibit antimicrobial properties. The presence of multiple basic amino acids can enhance interaction with negatively charged bacterial membranes, leading to disruption and cell death .
  • Immunomodulation :
    • Certain peptides can modulate immune responses by influencing cytokine production and enhancing the activity of immune cells. The arginine residues in the sequence may play a crucial role in these immunomodulatory effects, as arginine is known to be involved in nitric oxide production, which is vital for immune response regulation .
  • Cell Proliferation and Differentiation :
    • Research indicates that peptides can promote cell proliferation and differentiation in various cell types. The specific sequence of amino acids in this compound may influence signaling pathways related to growth factors and cellular responses .

Case Studies

  • Antimicrobial Peptide Studies :
    • A study demonstrated that peptides with similar sequences exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membranes, leading to cell lysis .
  • Immunomodulatory Effects :
    • In vitro studies showed that peptides containing arginine and lysine could enhance the production of pro-inflammatory cytokines in macrophages, indicating potential applications in enhancing immune responses during infections .
  • Cell Growth Promotion :
    • A recent investigation into peptide sequences revealed that certain combinations of amino acids could stimulate fibroblast proliferation, suggesting potential use in wound healing applications. The specific effects were linked to the activation of growth factor receptors on the cell surface .

Amino Acid Composition

Amino AcidCount
Arginine5
Lysine4
Phenylalanine1
Glycine1
Serine1
Leucine1
Glutamine1
Asparagine1
Valine1
Histidine1
Glutamic Acid1

Biological Activity Summary

Activity TypeDescriptionEvidence Source
AntimicrobialDisruption of bacterial membranes leading to cell lysis
ImmunomodulatoryEnhancement of cytokine production
Cell ProliferationStimulation of fibroblast growth

Q & A

Basic: How can researchers design statistically robust experiments for synthesizing this peptide?

Methodological Answer:
Utilize Design of Experiments (DOE) principles to systematically optimize synthesis parameters (e.g., coupling efficiency, solvent ratios, temperature). Key steps include:

  • Identifying critical variables (e.g., amino acid activation time, resin swelling) through fractional factorial designs to reduce experimental runs .
  • Applying response surface methodology (RSM) to model nonlinear relationships between variables and peptide yield .
  • Validating models via confirmatory runs and analyzing residuals to assess goodness-of-fit.

Basic: What analytical techniques are essential for characterizing the structural integrity of this peptide?

Methodological Answer:
Combine orthogonal methods to address different structural aspects:

  • Mass Spectrometry (MS): Confirm molecular weight and detect truncation products via MALDI-TOF or ESI-MS.
  • Circular Dichroism (CD): Analyze secondary structure in solution by measuring far-UV spectra (190–250 nm) under varying pH/temperature .
  • Reverse-Phase HPLC: Assess purity using gradient elution with C18 columns and UV detection at 214 nm (amide bond absorption).
  • NMR Spectroscopy: Resolve backbone conformation via 2D 1^1H-13^{13}C HSQC experiments in deuterated solvents .

Advanced: How can computational path-search methods accelerate reaction optimization for this peptide’s synthesis?

Methodological Answer:
Implement quantum chemical calculations (e.g., density functional theory) to predict activation energies of coupling reactions. Steps include:

  • Simulating transition states for amino acid residues to identify steric/electronic bottlenecks .
  • Integrating cheminformatics tools (e.g., RDKit) to automate reaction condition screening (e.g., base catalysts, solvents) .
  • Validating predictions via parallelized microreactor experiments, iteratively refining computational models with experimental data .

Advanced: How should researchers resolve contradictions in stability data from thermal (DSC) versus spectroscopic (CD) assays?

Methodological Answer:
Apply multi-method validation frameworks :

  • Conduct DSC at variable scan rates to distinguish kinetic (aggregation) versus thermodynamic (unfolding) transitions.
  • Compare with CD thermal denaturation curves to correlate secondary structure loss with calorimetric transitions .
  • Use multivariate analysis (e.g., PCA) to identify outliers or instrumental artifacts. If discrepancies persist, employ molecular dynamics (MD) simulations to model conformation-specific stability .

Advanced: What data management protocols ensure reproducibility in multi-institutional studies of this peptide’s bioactivity?

Methodological Answer:
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Store raw spectra/chromatograms in standardized formats (e.g., mzML for MS) with metadata tags (solvent, instrument settings) .
  • Use blockchain-based platforms for immutable audit trails of experimental modifications .
  • Implement version-controlled repositories (e.g., GitLab) for collaborative analysis scripts, ensuring traceability from raw data to figures .

Basic: How to conduct a systematic literature review on existing functional studies of this peptide?

Methodological Answer:
Follow evidence synthesis protocols :

  • Search PubMed/Scopus using Boolean operators: (H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH) AND (bioactivity OR structure-function) .
  • Screen abstracts for relevance using PRISMA flow diagrams, excluding non-peer-reviewed sources (e.g., patents, preprints) .
  • Extract data into standardized tables (e.g., EC50 values, assay conditions) and code discrepancies for meta-analysis .

Advanced: What experimental strategies mitigate aggregation during in vitro folding studies of this peptide?

Methodological Answer:
Employ kinetic control strategies :

  • Screen folding buffers using high-throughput microfluidics to rapidly test additives (e.g., arginine, sucrose) .
  • Monitor aggregation in real-time via dynamic light scattering (DLS) with temperature-jump perturbations.
  • Optimize redox conditions (e.g., glutathione ratios) for disulfide bond formation using fractional factorial designs .

Basic: What ethical and documentation standards apply to peptide research involving animal models?

Methodological Answer:
Adhere to ARRIVE 2.0 guidelines for preclinical studies:

  • Document peptide administration routes, doses, and vehicle controls in IACUC-approved protocols .
  • Archive HPLC purity certificates and endotoxin levels (LAL assay) alongside in vivo data .
  • Use electronic lab notebooks (ELNs) with timestamps and digital signatures to prevent data tampering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.